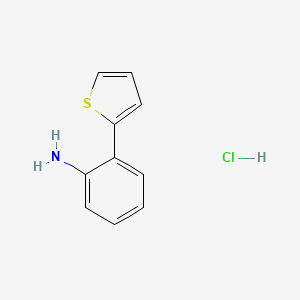

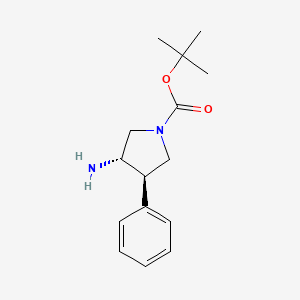

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

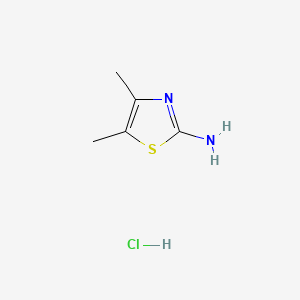

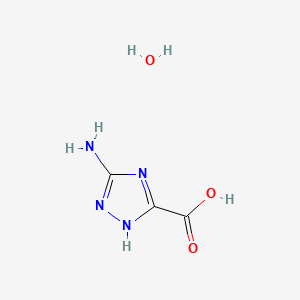

The compound tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chiral molecule that serves as an important intermediate in the synthesis of various pharmaceuticals. It is derived from L-aspartic acid, a naturally occurring amino acid, and features a tert-butyl group which is commonly used in organic chemistry for protection of amines .

Synthesis Analysis

The synthesis of related tert-butyl amino carboxylates typically involves multiple steps starting from readily available materials such as L-aspartic acid. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine is synthesized from L-aspartic acid through a series of reactions including methylation, reduction, protection, and mesylation, followed by amination and hydrogenolysis . Similarly, the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid involves optimization of reaction conditions at each step, highlighting the importance of mild reaction conditions and economic viability for industrial preparation .

Molecular Structure Analysis

The molecular structure of tert-butyl amino carboxylates is characterized by the presence of a tert-butyl group, which is a bulky group used to protect the amine functionality during synthesis. The chiral centers in these molecules are crucial for their application in asymmetric synthesis, as they can influence the stereochemistry of the resulting compounds .

Chemical Reactions Analysis

Tert-butyl amino carboxylates can undergo various chemical reactions. For example, tert-butyl phenylazocarboxylates can participate in nucleophilic substitutions and radical reactions, which allow for modifications of the benzene ring and the introduction of various functional groups . N-tert-butanesulfinyl imines, which are related to tert-butyl amino carboxylates, are used as intermediates in asymmetric synthesis of amines, demonstrating the versatility of tert-butyl protected amines in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino carboxylates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of an amine and a carboxylate group also contributes to the compound's polarity and its ability to participate in hydrogen bonding, which can be important in its reactivity and interaction with other molecules during synthesis .

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGLRNLEEDBVTH-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589964 |

Source

|

| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015070-53-7 |

Source

|

| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)